molecular formula C22H24N2O3 B3013720 10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 1024317-11-0

10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B3013720
CAS No.: 1024317-11-0
M. Wt: 364.445
InChI Key: LFCMRYTUEIVSLE-UHFFFAOYSA-N
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Description

The compound 10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6-tetraen-12-one features a tricyclic core system (tricyclo[9.4.0.0³,⁸]) with a diazatricyclo backbone. Key structural elements include:

  • Substituents: A 2,3-dihydroxyphenyl group at position 10, methyl groups at positions 6,14,14, and a ketone at position 12.

Properties

IUPAC Name

6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-12-7-8-14-15(9-12)24-20(13-5-4-6-17(25)21(13)27)19-16(23-14)10-22(2,3)11-18(19)26/h4-9,20,23-25,27H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCMRYTUEIVSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=C(C(=CC=C4)O)O)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The dihydroxyphenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted phenyl derivatives.

Scientific Research Applications

The compound 10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article will explore the applications of this compound in scientific research, including its biological activities, synthetic utility, and potential therapeutic uses.

Structural Overview

The compound's structure features a diazatricyclo framework, which contributes to its stability and reactivity. The presence of hydroxyl groups on the aromatic ring enhances its interaction with biological systems, making it a candidate for various applications.

Research indicates that compounds with similar structural motifs may exhibit significant biological activities, including:

  • Antioxidant Properties: The presence of hydroxyl groups can enhance the compound's ability to scavenge free radicals, potentially making it useful in formulations aimed at reducing oxidative stress.
  • Anticancer Activity: Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that targeting specific signaling pathways could yield therapeutic benefits in cancer treatment.
  • Neuroprotective Effects: The compound may interact with imidazoline receptors, which are implicated in neuroprotection and cardiovascular health. Research on related compounds indicates potential for protecting neuronal cells against damage.

Synthetic Utility

The unique structure of this compound allows it to serve as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules: Its functional groups can be utilized for further chemical modifications, allowing chemists to create more complex organic molecules.
  • Development of New Materials: The compound's properties may lend themselves to applications in material science, particularly in the development of polymers or nanomaterials with specific functionalities.

Therapeutic Potential

Given its structural characteristics and biological activity, there is potential for this compound to be developed into:

  • Pharmaceutical Agents: Research into its pharmacological properties could lead to the development of new drugs targeting various diseases, particularly those involving oxidative stress and cellular damage.
  • Nutraceuticals: Its antioxidant properties may also position it as a candidate for dietary supplements aimed at enhancing health and wellness.

Case Study 1: Antioxidant Activity

A study examined the antioxidant capacity of related compounds and found that those with hydroxyl substitutions demonstrated significant radical scavenging activity. This suggests that this compound could be similarly effective.

Case Study 2: Neuroprotection

Research investigating the neuroprotective effects of imidazoline receptor ligands highlighted their role in mitigating neuronal damage during ischemic events. The compound's potential interaction with these receptors warrants further exploration for therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Tricyclic Analogs

The target compound shares its tricyclo[9.4.0.0³,⁸] core with several analogs, differing primarily in substituent groups:

Compound Name Substituents Molecular Formula Key Properties Reference
14,14-Dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one 2-Nitrophenyl (electron-withdrawing) at position 10 C₂₁H₂₁N₃O₃ Increased polarity due to nitro group; potential for redox activity
10-(4-Isopropylphenyl)-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one 4-Isopropylphenyl (bulky, lipophilic) at position 10 C₂₅H₃₀N₂O Enhanced lipophilicity; improved membrane permeability
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Methoxy-hydroxyphenyl and sulfur atoms in the core C₁₈H₁₇NO₃S₂ Thioether linkages may enhance metabolic stability
Target Compound 2,3-Dihydroxyphenyl (electron-donating) at position 10 C₂₀H₂₀N₂O₃ High solubility due to dihydroxyphenyl; potential for antioxidant activity N/A

Key Observations :

  • Electronic Effects : The nitro group in confers electron-withdrawing properties, contrasting with the electron-donating dihydroxyphenyl in the target compound.
  • Lipophilicity : The isopropylphenyl group in increases hydrophobicity, whereas the dihydroxyphenyl group enhances hydrophilicity.
  • Biological Implications : Sulfur-containing analogs (e.g., ) may exhibit distinct pharmacokinetic profiles due to thioether stability.

Structural Similarity and Bioactivity Correlation

Using computational similarity metrics (e.g., Tanimoto coefficient), analogs with >50% structural similarity to the target compound may predict shared bioactivity :

  • Aglaithioduline : A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) demonstrates how structural parallels can translate to functional overlap .
  • Kinase Inhibitors : Compounds with tricyclic frameworks and aromatic substituents (e.g., ) are linked to kinase inhibition, suggesting the target compound may interact with similar targets.

Table 2: Bioactivity Predictions Based on Structural Analogs

Analog Compound Reported Bioactivity Likely Target Pathway for Target Compound
14,14-Dimethyl-10-(2-nitrophenyl)-... () Nitro-reductase activation Oxidative stress response pathways
10-(4-Isopropylphenyl)-5,6,14,14-tetramethyl-... () Membrane permeability enhancement Lipophilic target engagement (e.g., GPCRs)
Aglaithioduline () HDAC inhibition (~70% similarity to SAHA) Epigenetic modulation

Biological Activity

The compound 10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic molecule with potential biological activities that merit investigation. Its unique structure suggests that it may interact with various biological systems, potentially leading to therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by a bicyclic structure with multiple functional groups. The presence of hydroxyl groups (dihydroxyphenyl) indicates potential for antioxidant activity and interaction with biological macromolecules.

  • Molecular Formula: C18H24N2O2
  • Molecular Weight: 288.40 g/mol
  • IUPAC Name: this compound

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals. A study focusing on related phenolic compounds demonstrated their ability to reduce oxidative stress in cellular models .

Anti-inflammatory Effects

In vitro studies have shown that compounds containing the 2,3-dihydroxyphenyl group can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests that the compound may have potential as an anti-inflammatory agent.

Anticancer Potential

Preliminary investigations into the anticancer effects of structurally similar compounds have shown promise in inhibiting tumor cell proliferation. For example, derivatives of phenolic compounds have been reported to induce apoptosis in various cancer cell lines . The specific mechanism of action for this compound remains to be elucidated but may involve modulation of signaling pathways associated with cell survival and death.

Case Studies and Research Findings

StudyFindingsReference
In vitro study on antioxidant propertiesDemonstrated significant radical scavenging activity
Anti-inflammatory assaysInhibition of TNF-alpha and IL-6 production
Anticancer activity in cell linesInduced apoptosis in breast cancer cells

The proposed mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging: The hydroxyl groups can donate hydrogen atoms to free radicals.
  • Cytokine Modulation: Interaction with signaling pathways involved in inflammation.
  • Cell Cycle Regulation: Potential interference with cancer cell cycle progression.

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